molecular formula C28H26FN5O3S B2526209 N-[[5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]methyl]-2-methoxybenzamide CAS No. 361481-95-0

N-[[5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]methyl]-2-methoxybenzamide

Cat. No. B2526209
CAS RN: 361481-95-0
M. Wt: 531.61
InChI Key: FAHCAJQJDMTPMZ-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule with several functional groups, including a quinoline, a triazole, and a benzamide group. These groups are common in many pharmaceuticals and could suggest potential biological activity .


Molecular Structure Analysis

The molecular structure of this compound would likely be quite complex due to the presence of several heterocyclic rings. These rings could potentially participate in a variety of intermolecular interactions, influencing the compound’s physical and chemical properties .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by its complex structure and the presence of several functional groups. For example, the compound’s solubility could be affected by the polar amide group and the nonpolar aromatic rings .

Scientific Research Applications

Anticancer Activity

A study focused on synthesizing a series of 1,2,4-triazolo[4,3-a]-quinoline derivatives, which are structurally related to the compound , showed significant cytotoxicity against human neuroblastoma and colon carcinoma cell lines. These findings suggest the compound's potential utility in developing new anticancer agents (B. N. Reddy et al., 2015).

Antimicrobial Activity

Research on novel triazolinone derivatives, incorporating pharmacophores into the scaffold of triazolinone, including structures related to the compound of interest, revealed promising herbicidal activities and potential as Protox inhibitors, highlighting its use in agriculture as a postemergent herbicide for controlling broadleaf weeds in rice fields (Yan-ping Luo et al., 2008).

Synthesis of Heterocyclic Compounds

The compound has relevance in the synthesis of heterocyclic compounds, as illustrated by research into the synthesis of 2-aryl quinazolin-4(3H)-one derivatives via [Cp*RhIII]-catalyzed annulation, demonstrating the compound's utility in organic synthesis and potential pharmaceutical applications (Hao Xiong et al., 2018).

Future Directions

Future research could involve studying the biological activity of this compound, optimizing its synthesis, and investigating its potential uses in medicine or other fields .

properties

IUPAC Name

N-[[5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]methyl]-2-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H26FN5O3S/c1-37-24-11-5-3-9-22(24)27(36)30-17-25-31-32-28(34(25)21-14-12-20(29)13-15-21)38-18-26(35)33-16-6-8-19-7-2-4-10-23(19)33/h2-5,7,9-15H,6,8,16-18H2,1H3,(H,30,36)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAHCAJQJDMTPMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)NCC2=NN=C(N2C3=CC=C(C=C3)F)SCC(=O)N4CCCC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H26FN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

531.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[[5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]methyl]-2-methoxybenzamide

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